(2R,3S)-2-Ethenyloxolan-3-amine
Description
(2R,3S)-2-Ethenyloxolan-3-amine is a chiral amine featuring an oxolane (tetrahydrofuran) ring substituted with an ethenyl group at position 2 and an amine group at position 2. Its molecular formula is C₆H₁₁NO, and its stereochemistry (2R,3S) confers distinct chemical and biological properties. This compound is primarily studied for applications in asymmetric synthesis, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(2R,3S)-2-ethenyloxolan-3-amine |
InChI |
InChI=1S/C6H11NO/c1-2-6-5(7)3-4-8-6/h2,5-6H,1,3-4,7H2/t5-,6+/m0/s1 |
InChI Key |
MNJYWTHQNUBTIC-NTSWFWBYSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@H](CCO1)N |
Canonical SMILES |
C=CC1C(CCO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Ethenyloxolan-3-amine can be achieved through several methods. One common approach involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. For instance, the preparation might involve the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the oxolane ring .
Industrial Production Methods
Industrial production of (2R,3S)-2-Ethenyloxolan-3-amine typically involves optimized synthetic routes that maximize yield and minimize costs. This might include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Ethenyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxolane ketones, while reduction could produce ethyl-substituted oxolanes .
Scientific Research Applications
(2R,3S)-2-Ethenyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,3S)-2-Ethenyloxolan-3-amine exerts its effects involves interactions with specific molecular targets. The ethenyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with various biomolecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects :
- The ethenyl group in (2R,3S)-2-Ethenyloxolan-3-amine distinguishes it from ethyl or methyl-substituted analogs (e.g., 2-Ethyloxolan-3-amine). Ethenyl’s unsaturation increases reactivity, enabling conjugation or cycloaddition reactions .
- Halogenated analogs (e.g., rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine) exhibit enhanced bioactivity due to halogen-mediated hydrophobic interactions and improved target binding .
Stereochemical Influence :
- The 2R,3S configuration of the target compound contrasts with the 3S,4S configuration in (3S,4S)-4-Methyloxolan-3-amine. Such stereochemical variations significantly alter enantioselectivity in catalysis and receptor binding .
- Racemic mixtures (e.g., rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride) often show reduced efficacy compared to enantiopure forms, highlighting the importance of chiral resolution .
Biological Activity :
- Pyridine- or phenyl-substituted derivatives (e.g., (2R,3S)-2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride) demonstrate targeted biological effects, such as antimicrobial or anti-inflammatory activity, driven by aromatic π-π stacking interactions .
- Simpler amines like 2-Ethyloxolan-3-amine are less bioactive but serve as intermediates in synthesizing complex molecules .
Biological Activity
(2R,3S)-2-Ethenyloxolan-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications by reviewing recent studies and data.
Chemical Structure and Synthesis
The compound (2R,3S)-2-Ethenyloxolan-3-amine is characterized by its unique stereochemistry and functional groups that contribute to its biological activity. The synthesis of this compound typically involves the use of chiral catalysts to ensure the correct stereochemical configuration. Various methods have been reported for its synthesis, focusing on efficiency and yield.
Antiviral Properties
Recent studies have indicated that compounds similar to (2R,3S)-2-Ethenyloxolan-3-amine exhibit significant antiviral activity. For instance, research on HIV protease inhibitors has shown that modifications in the structure can enhance inhibitory potency against viral replication. These compounds often display nanomolar IC50 values, indicating strong efficacy in inhibiting viral enzymes .
Enzyme Inhibition
(2R,3S)-2-Ethenyloxolan-3-amine has been investigated for its role as an inhibitor of various enzymes. Notably, it has shown promise in inhibiting METTL3, an enzyme implicated in several cancers. The inhibition of METTL3 can lead to reduced tumor growth and enhanced response to chemotherapy .
Study 1: HIV Protease Inhibition
A study focused on the synthesis of a series of compounds related to (2R,3S)-2-Ethenyloxolan-3-amine demonstrated that certain derivatives exhibited superior HIV protease inhibition compared to established drugs like darunavir. The structure-activity relationship (SAR) analysis revealed that specific modifications significantly enhance binding affinity and inhibitory action .
Study 2: METTL3 Inhibition
Another investigation highlighted the potential of (2R,3S)-2-Ethenyloxolan-3-amine as a METTL3 inhibitor. The study reported that this compound effectively reduces METTL3 activity in vitro, leading to decreased methylation of RNA targets associated with oncogenesis. This suggests a pathway for developing new cancer therapies based on this compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉N |
| Molecular Weight | 97.13 g/mol |
| IC50 (HIV Protease) | < 10 nM |
| IC50 (METTL3) | < 50 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
